



# Technical Support Center: Overcoming Strontium Interference in Bone Mineral Density (BMD) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Strontium citrate |           |
| Cat. No.:            | B1594227          | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference from strontium in their bone mineral density (BMD) assessments.

# Frequently Asked Questions (FAQs)

Q1: Why does strontium interfere with Bone Mineral Density (BMD) measurements?

A1: Strontium interferes with BMD measurements, particularly those using Dual-energy X-ray Absorptiometry (DXA), because it has a higher atomic number and mass than calcium.[1][2] Due to this, strontium attenuates X-rays more strongly than calcium.[2][3] When strontium is incorporated into the bone matrix, it replaces some of the calcium. This increased X-ray attenuation leads to a denser appearance on the scan, resulting in an artificially inflated or overestimated BMD value.[2][4]

Q2: How significant is the overestimation of BMD caused by strontium?

A2: The overestimation is significant and directly proportional to the amount of strontium incorporated into the bone.[5] Research has established a "strontium ratio," which quantifies this effect. For every 1% molar substitution of calcium with strontium in the bone, the measured BMD can be overestimated by approximately 10%.[3][5] However, this ratio can vary depending on the specific DXA machine manufacturer and its effective photon energy.[3]



Q3: Does the form of strontium (e.g., strontium ranelate vs. **strontium citrate**) affect the interference?

A3: The interference is caused by the element strontium itself, regardless of the salt form it is administered in (e.g., ranelate or citrate).[1][2] Both forms can lead to the incorporation of strontium into the bone and subsequent overestimation of BMD.

Q4: For how long after discontinuing strontium supplementation will it affect BMD measurements?

A4: Strontium has a long half-life in bone, meaning it is eliminated very slowly. Consequently, the interference with BMD measurements can persist for many years after an individual stops taking strontium supplements.[6][7] One study estimated that after three years of treatment, the BMD artifact can decrease from 11.2% to 3.8% ten years after cessation.[7][8]

Q5: Is there a way to perform a DXA scan that avoids strontium interference?

A5: Currently, there is no standard DXA scanning protocol that can intrinsically avoid interference from strontium present in the bone. The fundamental principle of DXA, measuring X-ray attenuation, is what leads to the interference. Therefore, correction of the measured BMD value is necessary.

# **Troubleshooting Guide**

Issue: A research subject who has been taking a strontium supplement shows an unexpectedly large and rapid increase in BMD.

- Question 1: Has the subject's strontium intake been documented?
  - Answer: It is crucial to accurately record the dosage and duration of strontium supplementation. This information, while not sufficient on its own for precise correction, is vital for interpreting the BMD results and estimating the potential magnitude of the overestimation.
- Question 2: Has a correction for strontium been applied to the BMD measurement?



- Answer: The raw BMD value from the DXA scan is likely artificially inflated. To obtain a
  more accurate representation of the true bone mineral density, a correction must be
  applied. This requires an estimation of the bone strontium content.
- Question 3: Is it possible to measure the bone strontium content of the subject?
  - Answer: Yes, there are methods to determine bone strontium content, although they vary in invasiveness and accessibility.
    - Bone Biopsy: This is the most accurate method but is invasive. A bone sample is taken, typically from the iliac crest, and the strontium concentration is determined using techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[9]
    - In Vivo X-ray Fluorescence (XRF): This is a non-invasive technique that can measure strontium levels directly in the bone (e.g., at the tibia).[10][11] Portable XRF systems are becoming more accessible for research purposes.[11]
- Question 4: How can the BMD be corrected once the bone strontium content is known?
  - Answer: A correction factor can be applied. The "strontium ratio" indicates the percentage
    of BMD overestimation per molar percentage of strontium substitution for calcium. This
    ratio varies by the DXA manufacturer. By knowing the bone strontium content and the
    specific DXA machine used, a more accurate BMD can be calculated. An adjustment
    factor can be calculated using a formula, for example: adjustment factor = 1 / [1 +
    (estimated bone strontium content × 0.61)].[12]

## **Quantitative Data Summary**

The overestimation of BMD is dependent on the DXA system used. The following table summarizes the theoretical "strontium ratio" for various DXA machines. The strontium ratio is defined as the percentage overestimation of BMD for every 1 molar percent of strontium that replaces calcium in the bone.



| DXA Manufacturer | Model(s)           | Strontium Ratio (%<br>overestimation per 1 mol%<br>Sr) |
|------------------|--------------------|--------------------------------------------------------|
| Osteometer       | DTX200, G4 pDXA    | 9.0                                                    |
| GE-Lunar         | DPX, Prodigy       | 10.0                                                   |
| Hologic          | QDR1000, QDR2000   | 10.4                                                   |
| Hologic          | QDR4500, Discovery | 10.8                                                   |

Data sourced from Blake et al. (2006).[3]

# **Experimental Protocols**

# Protocol 1: Determination of Bone Strontium Content via Bone Biopsy and ICP-MS Analysis

This protocol is invasive and should be conducted under appropriate ethical and clinical guidelines.

#### · Bone Biopsy:

- A bone biopsy is performed by a qualified medical professional, typically from the iliac crest.
- The collected bone sample is immediately stored in a sterile container suitable for trace metal analysis.
- Sample Preparation (Ashing):
  - The bone sample is cleaned of any soft tissue.
  - The sample is dried at 110°C for at least 48 hours.[13]
  - The dried bone is then combusted in a muffle furnace at a controlled temperature (e.g., 450°C) to produce bone ash.[13]



#### · Acid Digestion:

- A precisely weighed amount of the bone ash is digested in a solution of concentrated nitric acid.[14]
- The digestion can be facilitated by heating at approximately 60°C overnight until the sample is completely dissolved.[14]
- ICP-MS Analysis:
  - The digested sample is diluted to an appropriate volume with deionized water.
  - The strontium concentration in the solution is then measured using an Inductively Coupled
     Plasma Mass Spectrometer (ICP-MS).[9]
  - The instrument is calibrated using certified strontium standards.
  - The final result is expressed as the molar percentage of strontium relative to the total of calcium and strontium in the bone.

# Protocol 2: Non-invasive Measurement of Bone Strontium using in vivo X-ray Fluorescence (XRF)

This protocol is non-invasive and provides a measure of cumulative strontium exposure.

- System Calibration:
  - The XRF system is calibrated using bone-equivalent phantoms with known concentrations of strontium.[11][15]
- Subject Preparation:
  - The measurement site, typically the mid-tibia due to its cortical bone composition and relatively thin soft tissue covering, is cleaned to remove any surface contamination.[11]
- Data Acquisition:



- The XRF probe, containing an X-ray source (e.g., 109Cd) and a detector, is placed against the skin over the measurement site.[10][16]
- The X-ray source excites the atoms in the bone, causing them to emit fluorescent X-rays.
- The detector measures the energy of these emitted X-rays to identify and quantify the elements present, including strontium.
- The measurement is typically conducted for a predefined duration (e.g., 2-30 minutes).[11]
   [15]
- Spectral Analysis:
  - The resulting X-ray spectrum is analyzed to determine the area of the strontium K-alpha peak.
  - This peak area is then used to calculate the concentration of strontium in the bone, often expressed as micrograms of strontium per gram of bone mineral.

### **Visualizations**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Effect of bone strontium on BMD measurements PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.algaecal.com [cdn.algaecal.com]
- 5. Influence of strontium on bone mineral density and bone mineral content measurements by dual X-ray absorptiometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspire.com [inspire.com]
- 7. Theoretical model for the interpretation of BMD scans in patients stopping strontium ranelate treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Application of inductively coupled plasma-mass spectrometry (ICP-MS) and quality assurance to study the incorporation of strontium into bone, bone marrow, and teeth of dogs after one month of treatment with strontium malonate PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of bone strontium levels in humans by in vivo x-ray fluorescence PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurements of Strontium Levels in Human Bone In Vivo Using Portable X-ray Fluorescence (XRF) PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurements of Strontium Levels in Human Bone In Vivo Using Portable X-ray Fluorescence (XRF) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ICP-MS in drug development: high-throughput analysis of strontium and calcium in bone, tissue and plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. An improved radioisotope-based X-ray fluorescence system for the in vivo measurement of bone strontium - Journal of Analytical Atomic Spectrometry (RSC Publishing)
   DOI:10.1039/D4JA00464G [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Strontium Interference in Bone Mineral Density (BMD) Measurements]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594227#overcoming-interference-of-strontium-in-bone-mineral-density-measurements]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com